

GLPG3970: A Technical Guide on its Potential Therapeutic Applications in Psoriasis

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Compound of Interest

Compound Name: GLPG3970

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Executive Summary

GLPG3970 is a potent and selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and Salt-Inducible Kinase 3 (SIK3), novel targets with immunomodulatory properties.^{[1][2][3]} Preclinical and early clinical studies have explored its potential as an oral therapeutic for inflammatory diseases, including psoriasis. The mechanism of action involves a dual effect: the inhibition of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF- α), and the enhancement of anti-inflammatory cytokines like Interleukin-10 (IL-10).^{[1][2][3][4]} In a Phase 1b clinical trial (CALOSOMA) involving patients with moderate to severe psoriasis, **GLPG3970** demonstrated a statistically significant improvement in skin lesions compared to placebo over a six-week period.^{[1][5]} However, due to broader strategic considerations following results in other indications, the clinical development of **GLPG3970** has been discontinued.^{[6][7]} This guide provides an in-depth technical overview of the preclinical and clinical data supporting the investigation of **GLPG3970** in psoriasis, detailing its mechanism of action, experimental protocols, and quantitative outcomes.

Mechanism of Action: SIK2/SIK3 Inhibition

Salt-Inducible Kinases (SIKs) are members of the AMP-activated protein kinase (AMPK) family and play a crucial role in regulating inflammatory responses.^{[2][3]} SIKs, particularly SIK2 and SIK3, phosphorylate and thereby inactivate key transcriptional co-activators and repressors,

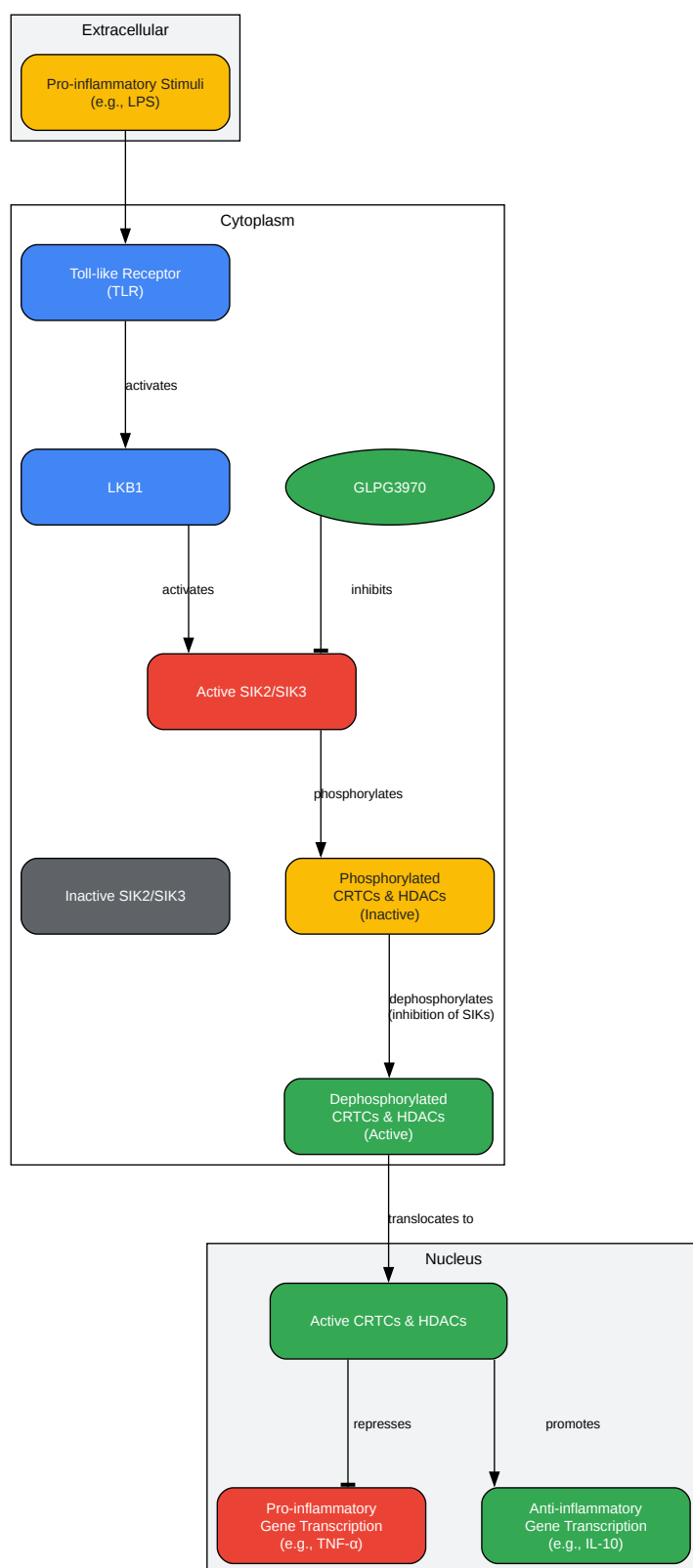
including CREB-regulated transcription coactivators (CRTC) and Class IIa histone deacetylases (HDACs).^[2]

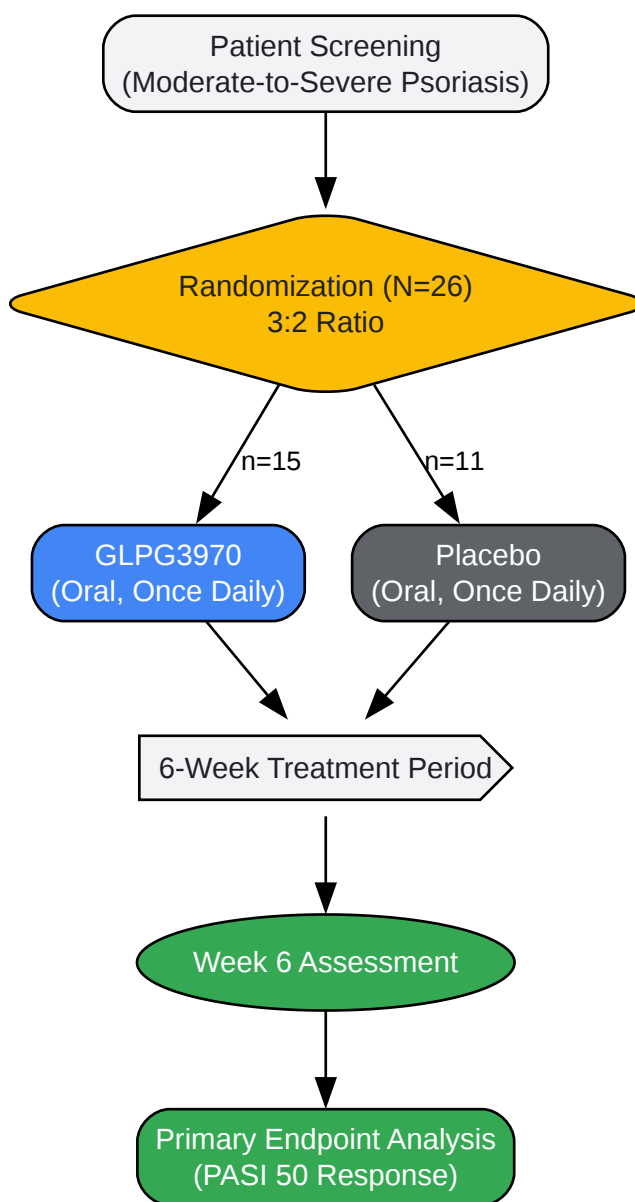
By inhibiting SIK2 and SIK3, **GLPG3970** prevents the phosphorylation of these substrates, leading to their activation and nuclear translocation. This results in a shift in the transcriptional landscape within immune cells:

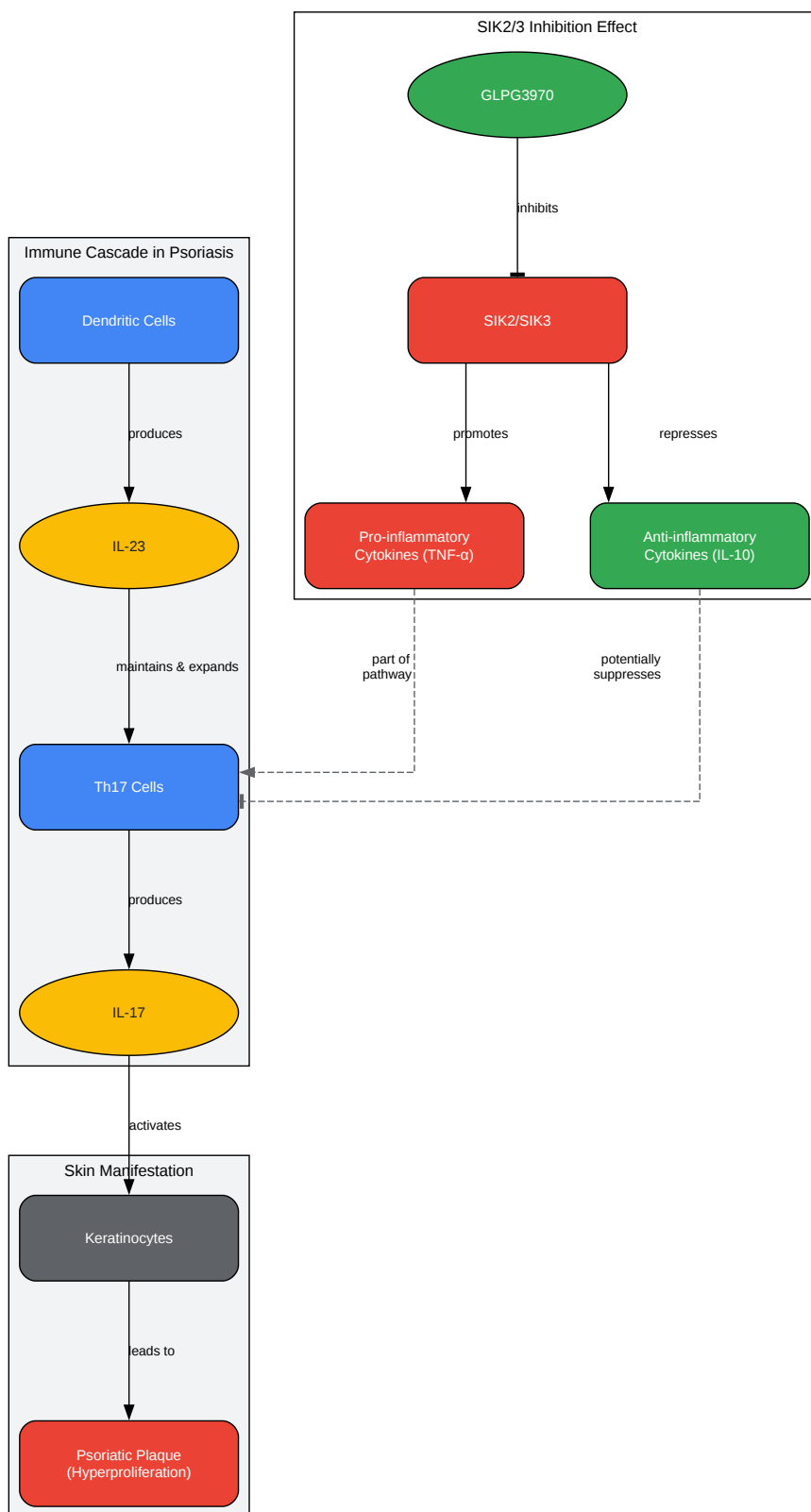
- **Suppression of Pro-inflammatory Cytokines:** Activated HDACs can repress the transcription of pro-inflammatory genes, including those encoding for TNF- α and IL-12.^[2]^[4]
- **Enhancement of Anti-inflammatory Cytokines:** Activated CRTC can promote the transcription of anti-inflammatory genes, leading to increased production of IL-10.^[2]^[4]

This dual action suggests a potential to restore immune balance in inflammatory conditions like psoriasis, which is characterized by an overproduction of pro-inflammatory cytokines.

Signaling Pathway of SIK Inhibition







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